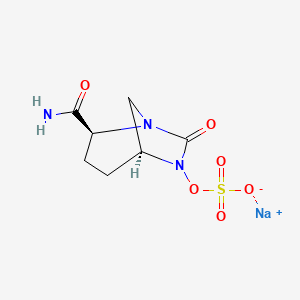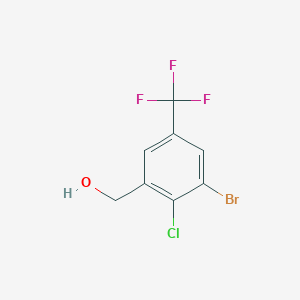
3-Bromo-2-chloro-5-(trifluoromethyl)benzyl alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-chloro-5-(trifluoromethyl)benzyl alcohol is an organic compound characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a benzyl alcohol structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-5-(trifluoromethyl)benzyl alcohol typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a benzyl alcohol precursor, followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2-chloro-5-(trifluoromethyl)benzyl alcohol undergoes several types of chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated products.
Substitution: Replacement of halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents.
Major Products Formed
Oxidation: 3-Bromo-2-chloro-5-(trifluoromethyl)benzaldehyde or 3-Bromo-2-chloro-5-(trifluoromethyl)benzoic acid.
Reduction: 3-Chloro-5-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted benzyl alcohol derivatives.
Applications De Recherche Scientifique
3-Bromo-2-chloro-5-(trifluoromethyl)benzyl alcohol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Bromo-2-chloro-5-(trifluoromethyl)benzyl alcohol involves its interaction with molecular targets through its functional groups. The bromine, chlorine, and trifluoromethyl groups can participate in various chemical interactions, such as hydrogen bonding, van der Waals forces, and halogen bonding. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl alcohol
- 3-Bromo-2-chloro-5-(trifluoromethyl)benzoic acid
- 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
Uniqueness
3-Bromo-2-chloro-5-(trifluoromethyl)benzyl alcohol is unique due to the specific combination of bromine, chlorine, and trifluoromethyl groups on the benzyl alcohol structure. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C8H5BrClF3O |
|---|---|
Poids moléculaire |
289.47 g/mol |
Nom IUPAC |
[3-bromo-2-chloro-5-(trifluoromethyl)phenyl]methanol |
InChI |
InChI=1S/C8H5BrClF3O/c9-6-2-5(8(11,12)13)1-4(3-14)7(6)10/h1-2,14H,3H2 |
Clé InChI |
WDPOONYOKBNYSJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1CO)Cl)Br)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


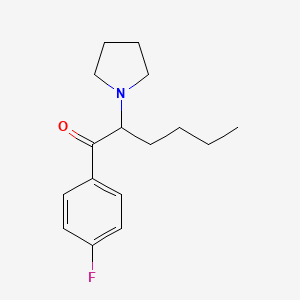
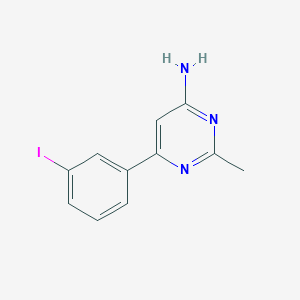
![(2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol](/img/structure/B13429019.png)
![N-((3S,4S)-1-benzyl-4-Methylpiperidin-3-yl)-N-Methyl-7-tosyl-7H-pyrrolo[2,3-d]pyriMidin-4-aMine](/img/structure/B13429022.png)
![1-[3-Bromo-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone](/img/structure/B13429030.png)
![3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13429039.png)
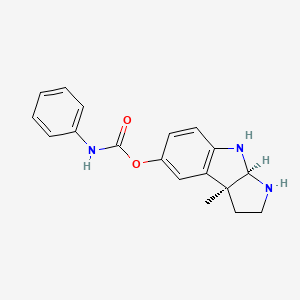
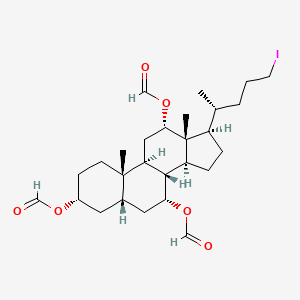
![[(2R,3S,4S,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate](/img/structure/B13429046.png)
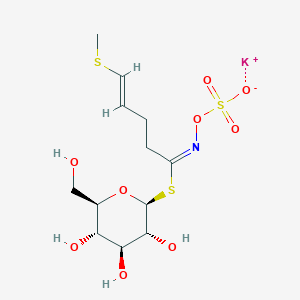
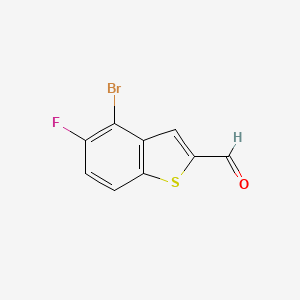
![tert-butyl N-[(2R,3S)-2-piperidin-4-yloxolan-3-yl]carbamate](/img/structure/B13429057.png)
![2-(1H-indol-6-yl)-3-[2-[4-(oxan-4-yloxymethyl)phenyl]ethynyl]benzoic acid](/img/structure/B13429063.png)
